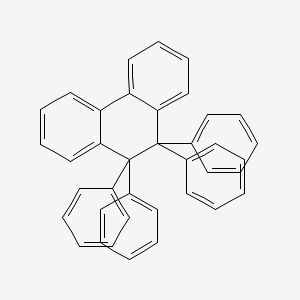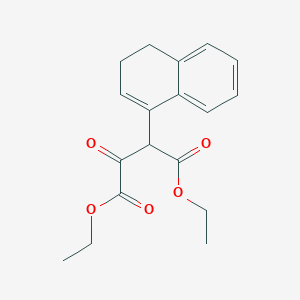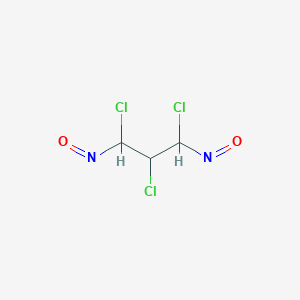
1,2,3-Trichloro-1,3-dinitrosopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-1,3-dinitrosopropane is an organic compound with the molecular formula C₃H₃Cl₃N₂O₂. It is a colorless liquid that is used in various chemical applications. This compound is known for its unique structure, which includes three chlorine atoms and two nitroso groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of chlorine gas and a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 1,2,3-Trichloro-1,3-dinitrosopropane involves large-scale chlorination processes. The reaction is carried out in reactors equipped with safety measures to handle the toxic and corrosive nature of chlorine gas. The product is then purified through distillation and other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-1,3-dinitrosopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and chlorinated by-products.
Reduction: Formation of amines and dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,2,3-Trichloro-1,3-dinitrosopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-1,3-dinitrosopropane involves its interaction with molecular targets through its reactive chlorine and nitroso groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichloropropane: Similar in structure but lacks the nitroso groups.
1,3-Dichloropropene: Contains two chlorine atoms and is used as a pesticide.
2-Propanone, 1,1,3-trichloro-: Contains a ketone group and three chlorine atoms.
Uniqueness
Its ability to undergo various chemical reactions and its use in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62678-97-1 |
|---|---|
Molecular Formula |
C3H3Cl3N2O2 |
Molecular Weight |
205.42 g/mol |
IUPAC Name |
1,2,3-trichloro-1,3-dinitrosopropane |
InChI |
InChI=1S/C3H3Cl3N2O2/c4-1(2(5)7-9)3(6)8-10/h1-3H |
InChI Key |
UFOXRSVQGTUVNA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N=O)Cl)(C(N=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


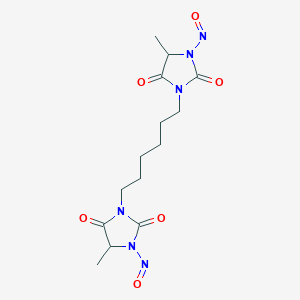
![2-{[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane](/img/structure/B14533420.png)
![N-[2-(4-phenyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14533426.png)
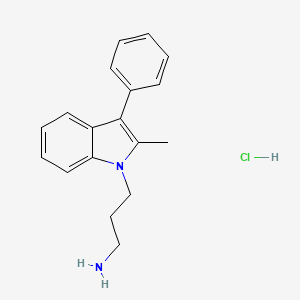
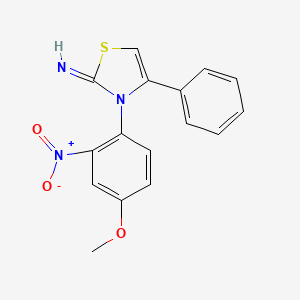
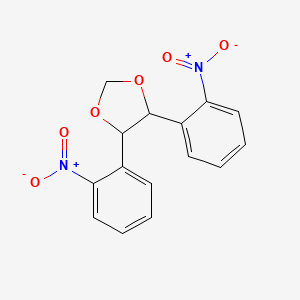
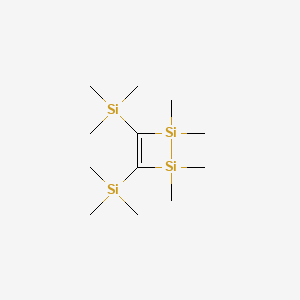
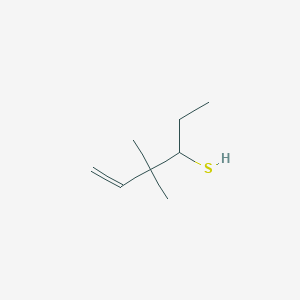
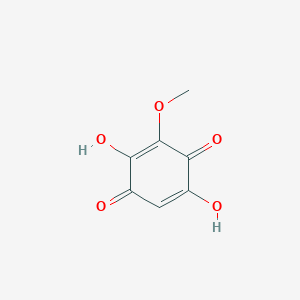
silane](/img/structure/B14533460.png)
![N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14533467.png)
